molecular formula C18H20BrNO2 B2882339 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795297-94-7

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No. B2882339
CAS RN: 1795297-94-7
M. Wt: 362.267
InChI Key: JUKWHVWPUJLDDN-UHFFFAOYSA-N
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Description

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a member of the benzamide family and has a molecular weight of 391.33 g/mol.

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals, chelate metal ions, and contribute to the total antioxidant capacity in biological systems. This makes them potential candidates for treating oxidative stress-related diseases .

Antibacterial Properties

Research has indicated that benzamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide could be used in the development of new antibacterial agents, which is crucial in the era of increasing antibiotic resistance .

Photosynthesis Inhibition

Some benzamide derivatives have been shown to inhibit photosynthetic electron transport (PET). This property can be harnessed to study the mechanisms of photosynthesis and develop herbicides that target specific pathways within photosynthetic organisms .

Drug Discovery

The structural versatility of benzamides allows them to interact with various biological targets, making them valuable scaffolds in drug discovery. They can be modified to enhance their interaction with specific proteins or enzymes, leading to the development of new therapeutic agents .

Industrial Applications

Beyond medical and biological applications, benzamides are used in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties can improve the quality of materials or act as intermediates in chemical syntheses .

Biological Molecule Structure

Benzamides are part of the structure of many biological molecules, including natural products and commercial drugs. Understanding the role of benzamide derivatives like 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide in these molecules can provide insights into their function and lead to the design of biomimetic compounds .

properties

IUPAC Name

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKWHVWPUJLDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

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